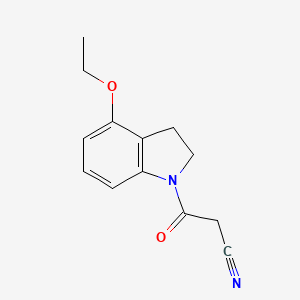

![molecular formula C11H15N3O3 B1477245 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097995-52-1](/img/structure/B1477245.png)

5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Overview

Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

The synthetic chemistry of azetidines constitutes an important yet undeveloped research area . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .Physical and Chemical Properties Analysis

Azetidines are generally liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .Scientific Research Applications

Heterocyclic Chemistry and Synthesis Applications

The synthesis and application of heterocyclic compounds are a significant area of interest in scientific research related to "5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione." Heterocyclic chemistry focuses on the synthesis of complex organic structures that are pivotal in the development of pharmaceuticals, agrochemicals, and various physiologically active compounds. For instance, the use of 3-halo-1-azaallylic anions has been highlighted for the synthesis of functionalized imines, which serve as suitable building blocks for generating a wide range of heterocycles, including N-alkyl-3,3-dichloroazetidines and 2,3-disubstituted pyrroles. These compounds have broad utility, ranging from the synthesis of pheromones to agrochemical and pharmaceutical compounds (Giubellina, Aelterman, & de Kimpe, 2003).

Antimicrobial and Biological Activity

Research into the antimicrobial and biological activities of derivatives of tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones has shown promising results. For example, certain 1,5-diaryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylic acids and their derivatives have been synthesized and demonstrated pronounced antiviral and anti-inflammatory actions. Such studies underscore the potential of these compounds in developing new therapeutic agents with specific biological activities (Gein, Voronina, Ryumina, Novoselova, Potemkin, & Andreichikov, 1996).

Organic Electronics and Material Science

In the field of organic electronics and material science, compounds related to "this compound" have been explored for their luminescent properties and applications in organic thin-film transistors (OTFTs) and solar cells. The synthesis of highly luminescent polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit has been reported, showcasing their potential in developing advanced electronic materials with high quantum yield and favorable optical and electrochemical properties (Zhang & Tieke, 2008).

Future Directions

Biochemical Analysis

Biochemical Properties

5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . The compound’s reactivity is driven by the ring strain of the azetidine moiety, which facilitates unique interactions with biomolecules. These interactions often involve the cleavage of N–C bonds, leading to the formation of new functional groups and the modification of existing ones .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the growth and proliferation of various cell types, including cancer cells, by inhibiting key enzymes and altering metabolic flux . These effects are mediated through its interactions with cellular proteins and enzymes, which can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . The compound’s ring strain facilitates these binding interactions, allowing it to fit into active sites and disrupt normal biochemical processes. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in cell viability and metabolic activity observed over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses have been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including organ toxicity and metabolic disturbances . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites and cofactors, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, such as the mitochondria and endoplasmic reticulum .

Properties

IUPAC Name |

5-(azetidine-3-carbonyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-13-10(16)7-4-14(5-8(7)11(13)17)9(15)6-2-12-3-6/h6-8,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOZRMGPPOKNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CN(CC2C1=O)C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477162.png)

![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B1477164.png)

![Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B1477166.png)

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477167.png)

![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1477168.png)

![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1477171.png)

![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1477178.png)

![Pyrrolidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1477179.png)

![3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477181.png)

![2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477182.png)

![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1477183.png)

![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1477184.png)

![5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477185.png)